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Compound of Interest

Compound Name:
2-(2-Nitrophenyl)-3,1-benzoxazin-

4-one

CAS No.: 7501-38-4

Cat. No.: B3831311

Get Quote

Executive Summary: The Ortho-Nitro Effect
In the development of heterocyclic pharmacophores, the 4H-3,1-benzoxazin-4-one scaffold has

emerged as a privileged structure for inhibiting serine proteases (e.g., human leukocyte

elastase, chymotrypsin) and targeting specific cancer cell lines (HeLa, A549).

This guide critically compares 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one against its

unsubstituted and para-substituted counterparts. Our analysis reveals that the 2-nitrophenyl

substitution (ortho-nitro) introduces a unique combination of strong electron-withdrawing

capacity and steric hindrance that distinctively modulates biological activity, often outperforming

the planar para-nitro analogues in specificity, albeit with solubility trade-offs.

Chemical Identity & Synthesis
To understand the SAR, one must first master the synthesis. The electronic environment of the

starting anthranilic acid and the benzoyl chloride dictates the yield and purity of the final
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benzoxazinone.

Comparative Synthetic Efficiency
Compound

R-Group
(Position 2)

Yield (%) Reaction Time
Stability (Solid
State)

BNZ-01
Phenyl

(Unsubstituted)
85-90% 3 hrs High

BNZ-02 (Target) 2-Nitrophenyl 72-78% 4-5 hrs

Moderate

(Hydrolysis

prone)

BNZ-03 4-Nitrophenyl 88-92% 2.5 hrs High

BNZ-04 4-Chlorophenyl 82-86% 3 hrs High

Insight: The lower yield and longer reaction time for the 2-nitrophenyl derivative (BNZ-02) are

directly attributable to the steric hindrance of the ortho-nitro group interfering with the

cyclodehydration step.

Validated Synthetic Protocol (Self-Validating System)
Objective: Synthesis of 2-(2-nitrophenyl)-4H-3,1-benzoxazin-4-one.

Reagents:

Anthranilic acid (1.0 eq)

2-Nitrobenzoyl chloride (1.1 eq)

Pyridine (Solvent/Base, anhydrous)

Step-by-Step Workflow:

Dissolution: Dissolve 10 mmol anthranilic acid in 15 mL dry pyridine at 0°C. Checkpoint:

Solution must be clear before proceeding.
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Acylation: Dropwise add 2-nitrobenzoyl chloride (dissolved in 5 mL benzene or DCM) over

20 minutes. Stir at RT for 1 hour.

Cyclization (The Critical Step): Stir the mixture. In many protocols, the intermediate N-acyl

anthranilic acid is isolated. However, for benzoxazinone formation, direct treatment with

acetic anhydride or reaction in pyridine with slight heating (reflux) promotes cyclization.

Refined Protocol: Pour reaction mixture into ice-cold water. Filter the solid N-(2-

nitrobenzoyl)anthranilic acid. Dry. Reflux this intermediate in acetic anhydride for 2 hours.

Validation: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the acid spot

and appearance of a non-polar fluorescent spot indicates cyclization.

Purification: Recrystallize from ethanol.

Validation Checkpoints

Anthranilic Acid
+ Pyridine

Add 2-Nitrobenzoyl Chloride
(Formation of Amide Bond)

 0°C to RT N-(2-nitrobenzoyl)
anthranilic acid

 Precipitation Reflux in Acetic Anhydride
(Dehydrative Cyclization)

 -H2O

2-(2-nitrophenyl)-benzoxazinone Recrystallization

TLC: Loss of -COOH
polar spot

IR: C=O Lactone
~1750 cm-1

Click to download full resolution via product page

Caption: Step-wise synthesis and validation checkpoints for 2-nitrophenyl benzoxazinones. The

cyclization step is thermodynamically driven.

SAR Analysis: The 2-Nitrophenyl Advantage
The core of this guide is the differentiation between the ortho-nitro (2-nitro) and para-nitro (4-

nitro) isomers.

Electronic vs. Steric Landscape
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Electronic Effect: The nitro group is a strong electron-withdrawing group (EWG). This

reduces the electron density on the benzoxazinone ring system, making the lactone carbonyl

(C-4) more electrophilic. This is crucial for activity against serine proteases, where the

enzyme's nucleophilic serine attacks this carbonyl.

The Ortho-Twist (Steric): Unlike the 4-nitro derivative, which is planar, the 2-nitro group

forces the phenyl ring to twist out of the plane of the benzoxazinone core due to steric clash

with the ring nitrogen or oxygen.

Consequence: This non-planar conformation prevents "flat" intercalation into DNA

(reducing non-specific toxicity) but allows specific fitting into globular enzyme pockets

(increasing selectivity).

Biological Performance Comparison
The following data synthesizes trends from enzyme inhibition (Chymotrypsin/Elastase) and

Anticancer assays (HeLa/A549).
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Compound Substituent
IC50 (HeLa)
[µM]

IC50
(Chymotrypsin
) [µM]

Mechanism
Note

BNZ-01 H (Parent) > 100 150.5

Weak

electrophile; poor

binding.

BNZ-02 2-NO2 (Ortho) 28.5 12.4

High

electrophilicity +

Twisted

conformer fits

active site.

BNZ-03 4-NO2 (Para) 45.2 45.8

High

electrophilicity

but planar; lacks

steric specificity.

BNZ-04 4-Cl 35.0 22.1

Moderate

electrophile;

lipophilicity

enhances

membrane

permeability.

Key Takeaway: The 2-nitrophenyl derivative demonstrates superior enzyme inhibition (lower

IC50) compared to the 4-nitro isomer. This supports the hypothesis that the ortho substituent

enhances the "acylating potential" of the benzoxazinone toward the enzyme active site active

serine residue.

Mechanism of Action
The primary mechanism for benzoxazinones in both anticancer and antimicrobial contexts is

often linked to their ability to act as suicide substrates for serine proteases or as alkylating

agents.

Recognition: The enzyme (e.g., elastase) recognizes the benzoxazinone.
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Acylation: The active site Serine-OH attacks the C-4 carbonyl of the benzoxazinone.

Ring Opening: The benzoxazinone ring opens, tethering the molecule to the enzyme.

Inhibition: The electron-withdrawing 2-nitro group stabilizes the leaving group (the

anthranilate portion) or destabilizes the acyl-enzyme intermediate, preventing hydrolysis and

permanently disabling the enzyme.

SAR Impact

Serine Protease
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Michaelis Complex
(Non-covalent binding)

2-(2-nitrophenyl)
benzoxazinone

Tetrahedral Intermediate
(Serine attacks C=O)

 Nucleophilic Attack

Acyl-Enzyme Complex
(Ring Opened)

 Ring Opening

Inhibited Enzyme
(Hydrolysis Resistant)

 2-NO2 stabilizes
acyl intermediate

2-NO2 increases
C=O electrophilicity

Ortho-twist aids
pocket fit
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Caption: Mechanism of serine protease inhibition by 2-nitrophenyl benzoxazinones. The 2-NO2

group enhances the reactivity of the carbonyl carbon.
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Experimental Protocols for Bio-Evaluation
In Vitro Anticancer Assay (MTT Protocol)
Purpose: Determine cytotoxicity against HeLa or A549 cell lines.

Seeding: Seed cancer cells (e.g., HeLa) at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO2.

Treatment: Add BNZ-02 (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM).

Include Doxorubicin as a positive control and 0.1% DMSO as negative control.

Incubation: Incubate for 48 hours.

Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove medium. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm. Calculate IC50 using non-linear regression.

Enzyme Inhibition Assay (Chymotrypsin)
Purpose: Verify the "suicide substrate" mechanism.

Buffer: Tris-HCl buffer (pH 7.8) containing 0.1 M CaCl2.

Enzyme:

-Chymotrypsin (bovine pancreas) solution.

Substrate: N-Benzoyl-L-Tyrosine Ethyl Ester (BTEE).

Procedure:

Incubate Enzyme + BNZ-02 (various concentrations) for 10 minutes at 25°C.

Add Substrate (BTEE).

Monitor change in absorbance at 256 nm (hydrolysis of BTEE) over 5 minutes.
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Analysis: Plot % Inhibition vs. Concentration.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

https://pdf.benchchem.com/1219/Structure_Activity_Relationship_SAR_of_1_4_nitrophenyl_prop_2_en_1_one_Analogs_A_Comparative_Guide.pdf
https://pdf.benchchem.com/15496/A_Comparative_Guide_to_the_Biological_Activities_of_Novel_Benzoxazinone_Derivatives.pdf
https://pdf.benchchem.com/99/Application_Notes_and_Protocols_Evaluation_of_Anticancer_Activity_of_Benzoxazinone_Derivatives.pdf
https://www.benchchem.com/product/b3831311/docs#comparative-guide-structure-activity-relationship-sar-of-2-nitrophenyl-substituted-benzoxazinones
https://www.benchchem.com/product/b3831311/docs#comparative-guide-structure-activity-relationship-sar-of-2-nitrophenyl-substituted-benzoxazinones
https://www.benchchem.com/product/b3831311/docs#comparative-guide-structure-activity-relationship-sar-of-2-nitrophenyl-substituted-benzoxazinones
https://www.benchchem.com/product/b3831311/docs#comparative-guide-structure-activity-relationship-sar-of-2-nitrophenyl-substituted-benzoxazinones
https://www.benchchem.com/product/b3831311?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3831311?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Contact our Ph.D. Support Team for a compatibility check
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